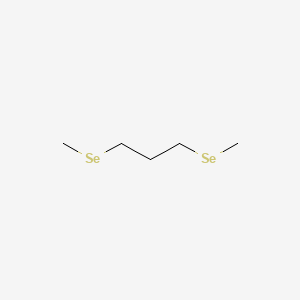![molecular formula C21H20BNO2 B14739552 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate CAS No. 5601-33-2](/img/structure/B14739552.png)
2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate is a compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone This particular compound is characterized by the presence of a boron atom, which is bonded to two phenyl groups and a phenyl ring substituted with an imino and hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate typically involves the following steps:
Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxybenzaldehyde with 2-aminoethanol to form the Schiff base, 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of 2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenol: This compound is similar in structure but lacks the boron atom and diphenyl groups.
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar properties but different substituents.
Uniqueness
The boron atom allows for the formation of unique coordination complexes, making it valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
5601-33-2 |
|---|---|
Molekularformel |
C21H20BNO2 |
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
2-[(2-diphenylboranyloxyphenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C21H20BNO2/c24-16-15-23-17-18-9-7-8-14-21(18)25-22(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-14,17,24H,15-16H2 |
InChI-Schlüssel |
YLQHFGMLXCLMJW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C=NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


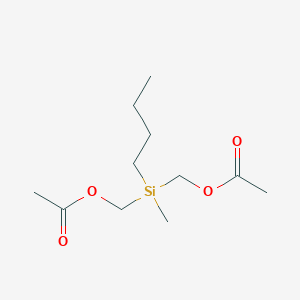
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
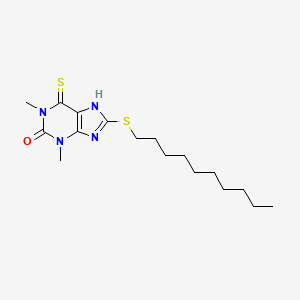
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)

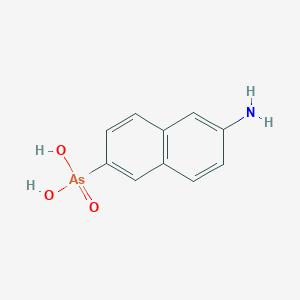
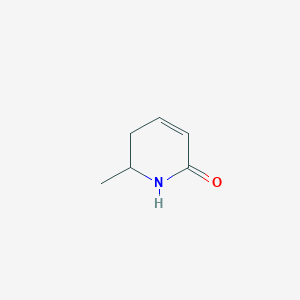
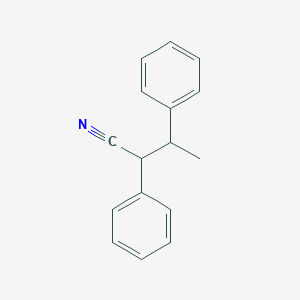
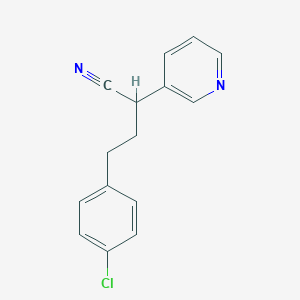
![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)

![N-[[cyclobutyl(phenyl)methylidene]amino]-2,4-dinitroaniline](/img/structure/B14739522.png)
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
